1,7-Diazaspiro[4.4]nonan-2-one
Description
Overview of Spirocyclic Frameworks in Organic and Medicinal Chemistry
Spirocyclic compounds, characterized by two rings connected by a single common atom, are gaining significant attention in medicinal chemistry. tandfonline.comtandfonline.com Their inherent three-dimensional nature allows for the creation of molecules that can interact with biological targets in a more specific and effective manner compared to their flatter, aromatic counterparts. tandfonline.com This shift towards greater three-dimensionality often leads to improved physicochemical properties and better pharmacokinetic profiles. tandfonline.com While the synthesis of these complex structures can be challenging, the potential benefits in drug discovery are driving increased research and development in this area. tandfonline.comnih.gov
The use of spirocyclic scaffolds is not a new concept, with examples in medicinal chemistry dating back over 60 years. tandfonline.com However, recent advancements in synthetic methodologies are making these structures more accessible to chemists. dndi.org This has led to a growing number of potential drug candidates that incorporate spirocyclic elements. tandfonline.com The rigid or limited conformational flexibility of many spirocycles, particularly those with smaller rings, is another advantageous feature for structure-based drug design. tandfonline.com
Significance of Diazaspiro[4.4]nonane Structural Motifs in Chemical Biology
Within the broader class of spirocyclic compounds, diazaspiro[4.4]nonane scaffolds hold particular importance in chemical biology. This framework, which features two nitrogen atoms within the spiro structure, offers unique opportunities for creating structurally diverse molecules with potential biological activity. sci-hub.se The 1,7-diazaspiro[4.4]nonane skeleton, in particular, is found in various polycyclic alkaloids and other biologically active molecules. sci-hub.se
The presence of nitrogen atoms in the diazaspiro[4.4]nonane core allows for a range of chemical modifications, making it a valuable scaffold for developing new therapeutic agents. evitachem.comsmolecule.com For instance, derivatives of this scaffold have been investigated for their potential as antimicrobial and anticancer agents. smolecule.com The unique structural properties of these compounds also make them of interest in materials science and agricultural chemistry. smolecule.com
Research Trajectory and Contemporary Importance of 1,7-Diazaspiro[4.4]nonan-2-one
The research into 1,7-diazaspiro[4.4]nonane and its derivatives is an active and evolving field. While traditional synthesis methods often relied on chiral proline as a starting material, which had its limitations, newer and more efficient catalytic asymmetric methods are being developed. sci-hub.se These advancements are crucial for producing structurally and biologically important 1,7-diazaspiro[4.4]nonane derivatives with high stereoselectivity. sci-hub.se
Structure
3D Structure
Properties
IUPAC Name |
1,7-diazaspiro[4.4]nonan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-6-1-2-7(9-6)3-4-8-5-7/h8H,1-5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZXGTNJUMQOQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 1,7 Diazaspiro 4.4 Nonan 2 One and Its Derivatives
Foundational Synthetic Routes to the Diazaspiro[4.4]nonan-2-one Core
The construction of the 1,7-diazaspiro[4.4]nonan-2-one core can be approached through various synthetic pathways, ranging from sequential multi-step reactions to more streamlined one-pot procedures.
Multi-Step Synthetic Methodologies for Spiro System Construction
Multi-step syntheses are common for building the diazaspiro[4.4]nonane framework, often beginning with precursors like L-proline. These methods involve a sequence of reactions, including protection, cyclization, and functional group manipulation, to assemble the spirocyclic system. vulcanchem.com For instance, a general approach may start with the formation of the initial pyrrolidine (B122466) ring, followed by the construction of the second nitrogen-containing ring to form the spiro junction.
A key strategy involves the cyclization of suitable precursors that already contain the necessary nitrogen functionalities. evitachem.com For example, the synthesis of a related 2,7-diazaspiro[4.4]nonane-3,8-dione was achieved through the hydrogenation of diethyl 3,3-dicyanoglutarate using a Raney cobalt catalyst. thieme-connect.com Subsequent reduction of the dione (B5365651) would yield the core diamine, which could then be selectively protected and oxidized to form the desired lactam at the 2-position. Another documented approach involves the reaction of methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate with Raney Ni under a hydrogen atmosphere to yield a 2,7-diazaspiro[4.4]nonan-1-one derivative, highlighting a pathway involving reductive cyclization. researchgate.net
Efficient One-Pot Synthetic Procedures
To enhance synthetic efficiency, reduce waste, and shorten reaction times, one-pot procedures are highly desirable. While specific one-pot syntheses for this compound are not extensively documented, related spiro systems have been successfully constructed using this approach. For example, novel spiro-thiazolidinone derivatives have been prepared in a one-step reaction with high yields. mdpi.com Similarly, the synthesis of 7,11-diaryl-2,4-diazaspiro researchgate.netresearchgate.netundecane-triones was achieved through a one-pot reaction between diarylideneacetones and barbituric acid without a catalyst. mdpi.comscispace.com These methodologies suggest the potential for developing a one-pot reaction for this compound, likely involving a multicomponent reaction where the starting materials are combined with a catalyst to form the spirocyclic lactam in a single synthetic operation. smolecule.com
Synthesis of Chiral 1,7-Diazaspiro[4.4]nonane Analogues
The synthesis of chiral spirocycles is of great interest due to the importance of stereochemistry in biological activity. A powerful method for the enantiodivergent synthesis of the closely related (5R)- and (5S)-1,7-diazaspiro[4.4]nonan-6-ones has been developed. researchgate.netacs.orgnih.govacs.org This strategy relies on a sequence of interrupted and completed stepwise (3+2) cycloadditions between azomethine ylides and π-deficient alkenes. researchgate.netacs.orgnih.gov
The chirality for the entire process is controlled by a single enantiopure ferrocenyl pyrrolidine catalytic ligand. researchgate.netacs.orgnih.gov The process starts with the formation of α-amino-γ-lactams from the interrupted (3+2) cycloaddition, which are then used as precursors for N-metalated azomethine ylides. acs.orgnih.gov These intermediates undergo a subsequent completed (3+2) cycloaddition to generate the bis-spiropyrrolidine structure with high regio- and diastereocontrol. acs.orgnih.gov Notably, by using cis- and trans-γ-lactam precursors, it is possible to obtain opposite enantiomers of the final spiro compound with the same catalytic system. acs.orgnih.gov This methodology provides a robust pathway to access enantiomerically pure 1,7-diazaspiro[4.4]nonane lactam scaffolds.
Targeted Functionalization and Derivatization Approaches
Once the this compound core is synthesized, it can be further modified to generate a library of analogues with diverse properties. Key derivatization strategies focus on N-substitution and reactions involving the carbonyl group.
N-Substitution Reactions and Analog Generation
The nitrogen atoms in the 1,7-diazaspiro[4.4]nonane system, particularly the secondary amine at the N7 position, are primary sites for functionalization. N-aryl diazaspirocyclic compounds can be synthesized via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, or through nucleophilic aromatic substitution with activated haloarenes. google.com.na
For instance, 7-(6-chloro-3-pyridazinyl)-1,7-diazaspiro[4.4]nonane can be prepared by reacting 1,7-diazaspiro[4.4]nonane with 3,6-dichloropyridazine. google.com.nagoogle.com This approach allows for the introduction of a wide variety of aromatic and heteroaromatic substituents. Alkylation at the nitrogen positions is also a common strategy to introduce further diversity. vulcanchem.com These N-substitution reactions are crucial for tuning the electronic and steric properties of the final compounds, which can significantly impact their biological activity.
Table 1: Examples of N-Substitution Reactions on the Diazaspiro[4.4]nonane Core
| Reactant 1 (Diazaspiro Core) | Reactant 2 (Aryl/Alkyl Halide) | Reaction Type | Product |
|---|---|---|---|
| 1,7-Diazaspiro[4.4]nonane | 3,6-dichloropyridazine | Nucleophilic Aromatic Substitution | 7-(6-chloro-3-pyridazinyl)-1,7-diazaspiro[4.4]nonane |
| 1,7-Diazaspiro[4.4]nonane | 2-bromothiazole | Nucleophilic Aromatic Substitution | 7-(2-thiazoyl)-1,7-diazaspiro[4.4]nonane |
This table presents examples of N-substitution on related diazaspiro[4.4]nonane systems, illustrating common synthetic strategies. google.com.nagoogle.com
Modifications of the Carbonyl Functionality
The carbonyl group of the lactam ring in this compound is another key site for chemical modification. Standard transformations of lactams can be applied to introduce new functional groups and alter the core structure.
Common modifications include the reduction of the lactam to the corresponding cyclic amine. This can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). Such a reduction would convert the this compound to the saturated 1,7-diazaspiro[4.4]nonane core, providing access to a different class of derivatives.
Another potential modification is the conversion of the carbonyl group to a thiocarbonyl group, forming a thiolactam. This is typically accomplished using reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). The resulting 1,7-diazaspiro[4.4]nonan-2-thione would exhibit different chemical reactivity and biological properties compared to the parent lactam. Further reactions at the carbonyl position could include the addition of organometallic reagents to generate tertiary alcohols or subsequent elimination to form enamines.
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (5R)-1,7-Diazaspiro[4.4]nonan-6-one |
| (5S)-1,7-Diazaspiro[4.4]nonan-6-one |
| 1,7-Diazaspiro[4.4]nonane |
| 2,7-Diazaspiro[4.4]nonane-3,8-dione |
| 7-(6-chloro-3-pyridazinyl)-1,7-diazaspiro[4.4]nonane |
| 7,11-diaryl-2,4-diazaspiro researchgate.netresearchgate.netundecane-trione |
| 7-(2-thiazoyl)-1,7-diazaspiro[4.4]nonane |
| 1,7-Diazaspiro[4.4]nonan-2-thione |
| Azomethine ylide |
| Barbituric acid |
| Diarylidenacetone |
| Diethyl 3,3-dicyanoglutarate |
| Lawesson's reagent |
| Lithium aluminum hydride |
| L-proline |
| Methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate |
| Phosphorus pentasulfide |
| Raney cobalt |
| Raney Ni |
| Spiro-thiazolidinone |
Structural Characterization and Conformational Analysis
Advanced Spectroscopic Techniques for Structural Elucidation
A variety of advanced spectroscopic methods are employed to elucidate the intricate structure of 1,7-Diazaspiro[4.4]nonan-2-one and its analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental in confirming the connectivity and chemical environment of the atoms within the spiro framework. For instance, in a derivative, 7-(5-isothiazolyl)-1,7-diazaspiro[4.4]nonane, ¹H NMR signals between δ 3.60–3.75 ppm and δ 2.80–2.95 ppm correspond to the spiro-CH₂ and N-CH₂ protons, respectively. vulcanchem.com The relative stereochemistry of adjacent asymmetric centers in chiral derivatives can often be determined through advanced NMR techniques. google.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular formula. For example, the ESI+ HRMS of 7-(5-isothiazolyl)-1,7-diazaspiro[4.4]nonane showed a measured m/z of 223.0868, which corresponds to the calculated value of 223.0864 for the protonated molecule [C₉H₁₂N₄S+H]⁺. vulcanchem.com
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying key functional groups. The presence of a carbonyl group (C=O) in the lactam ring of this compound and its derivatives gives a characteristic absorption band.
Below is a table summarizing the key spectroscopic data for a related diazaspiro compound.
| Spectroscopic Data for 7-(5-isothiazolyl)-1,7-diazaspiro[4.4]nonane | |
| Technique | Observed Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.45 (s, 1H, isothiazolyl-H), 3.75–3.60 (m, 4H, spiro-CH₂), 2.95–2.80 (m, 4H, N-CH₂) |
| HRMS (ESI+) | m/z calculated for C₉H₁₂N₄S [M+H]⁺: 223.0864; found: 223.0868 |
X-ray Crystallography of this compound Systems and Analogues
The way molecules arrange themselves in a crystal lattice is critical for understanding the solid-state properties of a compound. In related spiro compounds, intermolecular forces such as hydrogen bonds and van der Waals interactions dictate the crystal packing. rsc.org For example, in the crystal structure of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one, molecules are linked by N—H⋯O hydrogen bonds, forming chains that propagate in a specific crystallographic direction. researchgate.net The density of racemic crystals can sometimes differ from their optically pure counterparts, a phenomenon that has been observed in related diazaspiro[4.4]nonane systems. researchgate.net
The two five-membered rings in the diazaspiro[4.4]nonane system are not planar and adopt specific conformations to minimize steric strain. In a study of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one, both of the spiro-linked five-membered rings were found to adopt envelope conformations. researchgate.net In one ring, a carbon atom acts as the "flap" of the envelope, while in the other, a nitrogen atom serves this role. researchgate.net The spirocyclic framework's rigidity is a defining characteristic, influencing the spatial arrangement of substituents. thieme-connect.com
Hydrogen bonding plays a crucial role in stabilizing the crystal structures of diazaspiro compounds. jchemrev.comlibretexts.org These interactions can occur between molecules (intermolecular) or within a single molecule (intramolecular). researchgate.netlibretexts.org In related spiro compounds, N–H···O hydrogen bonds are a common feature, creating stable networks within the crystal lattice. For instance, in one analogue, an N3–H3···O1 hydrogen bond with a donor-acceptor distance of 2.98 Å and an angle of 160° helps to stabilize the crystal structure. The presence of both hydrogen bond donors (N-H groups) and acceptors (C=O group) in this compound suggests that similar interactions are likely to be important in its crystal structure.
The table below presents crystallographic data for an analogous diazaspiro compound.
| Crystallographic Data for 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one | |
| Parameter | Value |
| Molecular Formula | C₁₄H₁₈N₂O |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Dihedral Angle between ring planes | 80.46 (8)° |
| Ring Conformation | Both rings adopt envelope conformations |
| Hydrogen Bonding | Molecules linked by N—H⋯O hydrogen bonds |
Analysis of Intramolecular and Intermolecular Hydrogen Bonding Interactions[4],[5],[6],
Stereochemical Characterization and Optical Properties of Chiral Derivatives
The spiro carbon atom in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of chiral derivatives and the determination of their absolute configuration are significant areas of research. vulcanchem.com The absolute configuration of chiral spiro compounds can be determined using X-ray crystallography on a single crystal of a pure enantiomer. google.com In some cases, the resolution of racemic mixtures has shown that the optically pure stereoisomer can have a different crystal packing and density than the racemic mixture. researchgate.net The biological activity of chiral spiro compounds is often enantiomer-specific. vulcanchem.com
Chemical Reactivity and Transformation Mechanisms
Reactivity Profiles of the Diazaspiro[4.4]nonan-2-one Ring System
The reactivity of the 1,7-Diazaspiro[4.4]nonan-2-one scaffold is primarily characterized by the functionalities inherent to its two nitrogen-containing rings. The system comprises:
A lactam ring containing an amide functional group. The carbonyl carbon (C2) is an electrophilic center, susceptible to attack by nucleophiles. The adjacent nitrogen (N1) is part of the amide and its lone pair of electrons is delocalized into the carbonyl group, rendering it significantly less nucleophilic than a typical amine. However, it can be deprotonated under strong basic conditions to form a nucleophilic anion.
A pyrrolidine (B122466) ring containing a secondary amine (N7). This nitrogen atom possesses a lone pair of electrons, making it the primary nucleophilic and basic site within the molecule. Its reactivity is central to many functionalization reactions of the scaffold.
The spirocyclic nature of the compound imparts significant rigidity, which can lead to stereochemically controlled reactions. thieme-connect.com The fixed spatial orientation of the two rings can direct incoming reagents to a specific face of the molecule, influencing the stereochemical outcome of transformations.
Nucleophilic and Electrophilic Reactions on the Spiro Scaffold
The dual electronic nature of the scaffold, possessing both nucleophilic and electrophilic centers, allows for a variety of transformations.
Nucleophilic Reactions: The secondary amine at the N7 position is the most prominent nucleophilic center. It readily engages in reactions with a wide range of electrophiles. Common transformations involving this site include:
Alkylation and Acylation: The N7 amine can be functionalized through nucleophilic substitution reactions. Alkylation with alkyl halides or acylation with acyl chlorides or anhydrides are standard methods for introducing substituents at this position. ugr.esnih.gov For instance, in the synthesis of related 2,7-diazaspiro[4.4]nonane derivatives, intermediates are commonly subjected to acylation with reagents like benzoyl chloride or alkylation with various alkyl bromides. ugr.esnih.gov
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are employed to attach aryl or heteroaryl groups to the N7 position, demonstrating its nucleophilic character in transition-metal-catalyzed processes. nih.gov
Electrophilic Reactions: The primary electrophilic site is the carbonyl carbon (C2) of the lactam ring.
Nucleophilic Acyl Substitution: This carbon is susceptible to attack by strong nucleophiles. While the five-membered lactam is less strained and therefore less reactive than a four-membered β-lactam, it can undergo hydrolysis (ring-opening) under acidic or basic conditions. nih.gov Strong reducing agents like lithium aluminum hydride can attack the carbonyl group, leading to the reduction of the amide. nih.gov
Formation of N-Acyl Iminium Ions: In related lactam systems, the formation of N-acyl iminium ions is a known reactive pathway. These intermediates are highly electrophilic and can participate in cyclization reactions. researchgate.net
The following table summarizes common nucleophilic and electrophilic reactions observed in related diazaspiro[4.4]nonane systems.
| Reaction Type | Functional Group Involved | Reagents / Conditions | Product Type |
| Nucleophilic Acyl Substitution | N7-amine | Benzoyl chloride | N7-acylated derivative |
| Alkylation | N7-amine | Alkyl bromides | N7-alkylated derivative |
| Buchwald-Hartwig Amination | N7-amine | Aryl halides, Palladium catalyst, Base | N7-arylated derivative |
| Reduction | C2-carbonyl (Lactam) | Lithium aluminum hydride (LiAlH₄) | Fused diamine |
Cyclization and Ring Rearrangement Pathways
The rigid yet versatile structure of the diazaspiro[4.4]nonane core makes it a key player in complex cyclization and rearrangement reactions.
Cyclization Reactions:
[3+2] Cycloadditions: The synthesis of spiro-pyrrolidine systems, structurally analogous to the rings in this compound, often utilizes [3+2] cycloaddition reactions. These reactions, involving species like azomethine ylides or nitrones, are powerful methods for constructing five-membered heterocyclic rings. google.comresearchgate.net For example, a patent describes a [3+2] cycloaddition with phenyl vinyl sulfone, catalyzed by a silver salt, in the synthesis of related spiro compounds. google.com
Intramolecular Cyclization: The synthesis of the core diazaspiro[4.4]nonane framework itself typically involves the intramolecular cyclization of a suitable linear precursor, such as a diamine reacting with a ketone or diketone under acidic conditions. vulcanchem.comvulcanchem.com
Ring Rearrangement and Expansion:
Ring Transformation: Studies on related spirocyclic systems have shown that the scaffold can undergo significant rearrangement. For example, 2-imino-1,3-diazaspiro[4.4]nonan-4-one, a related guanidine-containing spiro compound, has been shown to undergo a ring-expansive rearrangement to form a 4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine structure. rsc.org This indicates that under specific thermal or chemical pressures, the spirocyclic system is not inert and can be transformed into different heterocyclic systems.
Ring Expansion: The synthesis of some spirocyclic architectures involves acid-catalyzed ring expansion as a key step to install the final spirocyclic framework. vulcanchem.com
Redox Chemistry Involving Nitrogen Centers within the Spiro Framework
The nitrogen atoms and the carbonyl group within the this compound structure are susceptible to redox transformations.
Oxidation: While specific studies on the oxidation of this compound are limited, the nitrogen atoms in the diazaspiro framework can theoretically participate in oxidation-reduction processes. smolecule.com In analogous systems, such as 7-ethenyl-1,3-diazaspiro[4.4]nonane-2,4-dione, oxidation can lead to the formation of oxo derivatives. smolecule.com The use of common oxidizing agents like potassium permanganate (B83412) has been noted for the oxidation of related spirocyclic compounds. smolecule.com
Reduction:
Lactam Reduction: The most significant reduction reaction for this scaffold is the conversion of the lactam to an amine. The carbonyl group at the C2 position can be reduced using powerful hydride reagents. In the synthesis of 2,7-diazaspiro[4.4]nonane derivatives, lithium aluminum hydride (LiAlH₄) is used to reduce amide functionalities to the corresponding amines. nih.gov Similarly, the reduction of 2,7-diazaspiro[4.4]nonane-3,8-dione with LiAlH₄ yields the fully reduced 2,7-diazaspiro[4.4]nonane. thieme-connect.com This transformation converts the this compound into 1,7-diazaspiro[4.4]nonane.
Reductive Amination: Reductive amination is a common strategy for introducing substituents onto the nitrogen atoms of the core structure. vulcanchem.com
The table below outlines key redox reactions applicable to the diazaspiro[4.4]nonane scaffold.
| Reaction Type | Functional Group Involved | Reagent | Resulting Functional Group |
| Reduction | C2-carbonyl (Lactam) | Lithium aluminum hydride (LiAlH₄) | Secondary Amine |
| Oxidation | Nitrogen Centers / Ring | Potassium permanganate (KMnO₄) | Oxo derivatives |
Computational and Theoretical Investigations
Molecular Modeling and Docking Studies of 1,7-Diazaspiro[4.4]nonan-2-one Ligands and Analogues
Molecular modeling and docking studies are powerful computational tools used to predict and analyze the interactions between a ligand, such as a this compound derivative, and its biological target.
Ligand-Target Binding Mode Prediction and Analysis
Docking studies are crucial for predicting how a ligand binds to a protein's active site. For instance, in the development of sigma receptor (SR) ligands, molecular modeling was used to analyze the binding mode of 2,7-diazaspiro[4.4]nonan-2-one derivatives. acs.org These studies revealed that the protonated nitrogen of the diazaspiro core can form salt bridges or hydrogen bonds with key acidic residues like Asp29 in the S2R receptor. nih.gov Furthermore, π-cation interactions with residues such as Tyr150 were also identified. nih.gov
In another study focusing on dopamine (B1211576) D3 receptor (D3R) selective compounds, docking studies of ligands containing a spirodiamine system, including analogs of this compound, helped to identify structural features responsible for ligand affinity and selectivity. nih.gov These computational predictions are often validated by comparing the root mean square deviation (RMSD) between the docked pose and a co-crystallized ligand, with a low RMSD value indicating a valid docking protocol. researchgate.net
| Derivative/Analog | Target Protein | Key Interacting Residues | Predicted Interaction Type | Reference |
| 2,7-diazaspiro[4.4]nonane derivatives | Sigma-1 Receptor (S1R) | Not specified | High affinity binding | |
| 2,7-diazaspiro[4.4]nonane derivatives | Sigma-2 Receptor (S2R) | Asp29, Tyr150 | Salt bridges, hydrogen bonds, π-cation interactions | nih.gov |
| 7-(2,6-difluorobenzyl)-2-(4-methoxybenzyl)-2,7-diazaspiro[4.5]decan-1-one | Acetylcholinesterase (AChE) | Not specified | Good binding affinity | researchgate.net |
| 1,7-diazaspiro[4.4]nonane derivatives | Monoacylglycerol Lipase (MAGL) | Arg57, His121 | Hydrogen bonds | acs.org |
Conformational Landscape Exploration
The three-dimensional shape or conformation of a molecule is critical for its biological activity. The spirocyclic nature of this compound introduces conformational rigidity. X-ray crystallography of a related compound, 7-benzyl-2,7-diazaspiro[4.4]nonan-1-one, revealed that both five-membered rings adopt envelope conformations. researchgate.net Understanding the conformational landscape is essential as different conformations can exhibit different binding affinities to a target. Molecular dynamics (MD) simulations can be employed to explore the stability of ligand-protein complexes over time, providing insights into the dynamic nature of these interactions. researchgate.net
Quantum Chemical Calculations
Quantum chemical calculations provide a deeper understanding of the electronic properties and reactivity of molecules.
Electronic Structure and Chemical Reactivity Prediction
Quantum chemical calculations can predict the electronic structure and reactivity of this compound and its derivatives. The presence of nitrogen and oxygen atoms in the spirocyclic framework creates unique electronic environments that influence the molecule's chemical reactivity and potential biological activity. For example, the nitrogen atoms can participate in nucleophilic substitution reactions, while the sulfur atom in a thio-analog can be oxidized.
Spectroscopic Data Simulation (e.g., GIAO NMR, Electronic Circular Dichroism (ECD))
Quantum chemical methods are also used to simulate spectroscopic data, which aids in structure elucidation. Gauge-Independent Atomic Orbital (GIAO) NMR calculations can be used to predict 13C NMR chemical shifts, which, when compared to experimental data, can help confirm the structure and stereochemistry of complex molecules. nih.govresearchgate.net This technique has been successfully applied to determine the absolute configuration of spirocyclic alkaloids. nih.gov
Similarly, Electronic Circular Dichroism (ECD) spectroscopy, which is sensitive to the stereochemistry of a molecule, can be simulated using time-dependent density functional theory (TD-DFT). nih.gov By comparing the calculated ECD spectrum with the experimental one, the absolute configuration of a chiral molecule can be determined. nih.gov
In Silico Approaches for Structure-Based Design and Virtual Screening
In silico methods are integral to modern drug discovery, enabling the rapid screening of large compound libraries and the rational design of new drug candidates. turkiyeparazitolderg.org
Structure-based virtual screening involves docking large libraries of compounds into the binding site of a target protein to identify potential hits. turkiyeparazitolderg.org This approach has been used to identify novel inhibitors for various targets. frontiersin.org For instance, a library of diazaspiro compounds could be screened against a specific kinase to identify new inhibitors. google.com
Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of new compounds based on their chemical structure. researchgate.net These models, combined with docking and MD simulations, provide a powerful platform for the rational design of novel ligands with improved potency and selectivity. researchgate.net
Crystal Structure Prediction and Polymorphism Studies for Spirocyclic Systems
Computational and theoretical investigations into the solid-state properties of spirocyclic systems, such as this compound, are crucial for understanding their physicochemical characteristics. While specific studies on this compound are not extensively documented in public literature, the principles of crystal structure prediction and the phenomenon of polymorphism are well-explored for analogous spirocyclic structures. These studies provide a framework for anticipating the behavior of related compounds.
Crystal Structure Prediction
Ab initio crystal structure prediction involves forecasting the crystal packing of a molecule based solely on its chemical diagram, without prior experimental data. These computational methods are instrumental in identifying potential stable crystalline forms.
A notable example in a related spirocyclic system involved a blind crystal structure prediction study on (R/S)-1,6-Dinitro-3,8-dioxa-1,6-diazaspiro[4.4]nonane-2,7-dione. researchgate.net Researchers utilized a dispersion-corrected density functional theory (DFT) approach to model the potential crystal packings. The study successfully identified the experimentally observed structure as the most energetically favorable packing arrangement, demonstrating the predictive power of modern computational techniques for complex spirocycles. researchgate.net
Research Findings: Crystal Structure Prediction of a Spiro[4.4]nonane Derivative
| Compound | Computational Method | Key Finding | Reference |
|---|
Polymorphism Studies
Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures. These polymorphs of a single compound can exhibit different physical properties, including stability, solubility, and melting point. The study of polymorphism is therefore critical, particularly in the development of pharmaceutical and materials science applications.
Research on spirocyclic compounds has revealed several instances of polymorphism:
Hydrogen Bonding and van der Waals Forces: A study of 2R,4S,6-fluoro-2-methyl-spiro-[chroman-4,4'-imidazoline]-2',5-dione identified two distinct polymorphic forms, designated alpha (α) and beta (β). nih.gov Analysis using X-ray crystallography and solid-state infrared spectroscopy revealed that the thermodynamic stability of the polymorphs is dependent on the mode of hydrogen bonding, while the enthalpy of fusion is primarily influenced by van der Waals forces. nih.gov The hydrogen bond in the α-form crystal was found to be stronger than that in the β-form. nih.gov
Polymorphic Forms of a Spiro-Imidazolidine Derivative
| Polymorph | Analytical Techniques | Key Structural Difference | Thermodynamic Insight | Reference |
|---|---|---|---|---|
| Alpha (α) form | X-ray crystallography, FT-IR-PAS | Stronger intermolecular hydrogen bonding. | Higher thermodynamic stability attributed to hydrogen bond mode. | nih.gov |
| Beta (β) form | X-ray crystallography, FT-IR-PAS | Weaker intermolecular hydrogen bonding. | Enthalpy of fusion primarily results from van der Waals forces. | nih.gov |
Conformational and Solvent-Induced Polymorphism: The recrystallization of a chiral spiro-cis-ansa-bridged cyclotriphosphazene (B1200923) derivative from different solvents yielded two different crystalline forms, demonstrating both conformational and solvent-induced polymorphism. nih.gov The use of a dichloromethane-n-hexane mixture resulted in a triclinic structure with a rod-like morphology, containing three molecules with different conformations in the asymmetric unit. nih.gov In contrast, using a dichloromethane-n-hexane-ethyl acetate (B1210297) mixture produced a C-centered monoclinic structure with a plate-like morphology. nih.gov
Solvent-Induced Polymorphism in a Spiro-Cyclotriphosphazene Derivative
| Crystallization Solvent | Crystal Morphology | Crystal System | Key Feature | Reference |
|---|---|---|---|---|
| Dichloromethane-n-hexane (1:1) | Rod | Triclinic | Three molecules with different conformations in the asymmetric unit. | nih.gov |
Racemic vs. Enantiopure Polymorphism: In the case of 1,6-dinitro-3,8-dioxa-1,6-diazaspiro[4.4]nonane-2,7-dione, a small but significant difference in density was calculated for the racemic (R/S) mixture compared to the optically pure (S) or (R) compound (1.842 g/cm³ vs. 1.875 g/cm³). researchgate.net This highlights how the packing of enantiomers in a racemic crystal can differ from that in an enantiopure crystal, leading to distinct polymorphic forms. researchgate.net
These examples underscore the complexity of the solid-state chemistry of spirocyclic systems. Computational prediction methods are becoming increasingly vital for navigating this complexity, offering insights into potential polymorphs and their relative stabilities before extensive experimental screening is undertaken.
Applications As Molecular Scaffolds and Building Blocks
Design and Synthesis of Compound Libraries Leveraging the 1,7-Diazaspiro[4.4]nonan-2-one Scaffold
The this compound core is a versatile starting point for the creation of diverse compound libraries for biological screening. researchgate.net Its structure features multiple points for diversification, allowing for systematic modifications to explore chemical space and optimize biological activity. researchgate.net High-throughput synthesis techniques can be employed to couple various aromatic and heteroaromatic groups to the diazaspirocycle, rapidly generating a large number of distinct molecules. google.comgoogle.com.na
One common synthetic strategy involves the N-benzylation of commercially available spiro-compounds like tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. researchgate.net This is followed by further reactions to introduce a variety of substituents. researchgate.net The synthesis of these libraries is crucial for identifying lead compounds with desired pharmacological properties. unict.it The development of novel spirocyclic pyrrolidines from cyclic α-amino acids through Dieckmann condensation is another approach that expands the available building blocks for drug design. researchgate.net
Development of Bioactive Ligands for Specific Receptors
The 2,7-diazaspiro[4.4]nonane scaffold has proven to be particularly effective in the development of ligands for sigma receptors (S1R and S2R), which are implicated in a range of neurological and psychiatric disorders. nih.govresearchgate.net Researchers have synthesized and evaluated series of these derivatives, demonstrating their high binding affinity for both sigma receptor subtypes. nih.gov
For instance, compounds derived from this scaffold have shown Ki values ranging from 1.8 to 11 nM for S1R. nih.gov One notable compound, 9d (also known as AD258), exhibited high affinity for both S1R and S2R with Ki values of 3.5 nM and 2.6 nM, respectively. nih.govacs.org This compound demonstrated potent antiallodynic effects in pain models, highlighting the therapeutic potential of this scaffold. nih.govacs.org Molecular modeling studies have revealed that the protonated nitrogen of the diazaspiro[4.4]nonane core interacts with key amino acid residues, such as Glu172 in the S1R binding pocket. nih.gov
| Compound | Target Receptor(s) | Binding Affinity (Ki) | Key Findings |
| Series of 2,7-diazaspiro[4.4]nonane derivatives | S1R, S2R | S1R: 1.8 - 11 nM | High affinity for both sigma receptor subtypes. nih.gov |
| 9d (AD258) | S1R, S2R | S1R: 3.5 nM, S2R: 2.6 nM | Potent antiallodynic effects in pain models. nih.govacs.org |
| 4b (AD186) | S1R, S2R | S1R: 2.7 nM, S2R: 27 nM | Selected for in vivo screening for analgesic effects. nih.govacs.org |
| 5b (AB21) | S1R, S2R | S1R: 13 nM, S2R: 102 nM | Selected for in vivo screening for analgesic effects. nih.govacs.org |
| 8f (AB10) | S1R, S2R | S1R: 10 nM, S2R: 165 nM | Selected for in vivo screening for analgesic effects. nih.govacs.org |
Derivatives of 1,7-diazaspiro[4.4]nonan-6-one have been investigated as modulators of voltage-gated sodium channels. newdrugapprovals.orggoogle.com These channels are crucial for the generation and propagation of action potentials in neurons. newdrugapprovals.org A specific compound, (2R,5S)-7-methyl-2-[4-methyl-6-[4-(trifluoromethyl)-phenyl]pyrimidin-2-yl]-1,7-diazaspiro[4.4]nonan-6-one, and its various salt forms have been claimed for their potential in treating diseases mediated by the modulation of these channels. newdrugapprovals.orgnewdrugapprovals.org The family of voltage-gated sodium channels includes nine subtypes, with NaV1.1, 1.2, 1.3, and 1.6 being prominent in the brain, and NaV1.7, 1.8, and 1.9 found predominantly in sensory neurons. google.com The disruption of protein-protein interactions involving these channels, such as between Nav1.6 and fibroblast growth factor 14 (FGF14), can impair neuronal excitability. researchgate.net
Sigma Receptor Ligands (S1R, S2R) based on Diazaspiro[4.4]nonane Scaffolds[9],[10],[11],
Precursors in the Synthesis of Diverse Heterocyclic Systems
The 1,7-diazaspiro[4.4]nonane framework serves as a valuable precursor for the synthesis of a variety of other heterocyclic systems. For example, it can be used to create N-aryl diazaspirocyclic compounds, such as 7-(3-pyridyl)-1,7-diazaspiro[4.4]nonane, through palladium-catalyzed coupling reactions with haloarenes. google.comgoogle.com.na This methodology allows for the construction of compound libraries with diverse aromatic and heteroaromatic substituents. google.com.na Furthermore, the 1,7-diazaspiro[4.4]nonan-6-one system can be prepared through several methods, including the Michael addition of a protected proline ester to nitroethylene, followed by reduction and lactamization. google.com
Role in Scaffold Hopping and Drug Design Innovations
Scaffold hopping, a strategy in drug design to identify novel core structures with similar biological activity, has utilized the 1,7-diazaspiro[4.4]nonane scaffold. In one study, a racemic 2,7-diazaspiro[4.4]nonane analogue was designed to explore the structure-activity relationship (SAR) by introducing a ring-constrained core. nih.gov This approach led to the identification of novel compounds with a balance of activity for multiple targets. nih.gov The rigid nature of the spirocyclic scaffold allows for precise control over the orientation of substituents, which is a key advantage in designing molecules with specific binding properties. acs.org
Application in the Development of Anti-osteoporotic Agents
The 2,7-diazaspiro[4.4]nonane nucleus has been featured in the design of novel N-arylsulfonamides aimed at treating osteoporosis. nih.govedelris.com These compounds were developed to target the guanine (B1146940) nucleotide exchange activity of DOCK5, a protein essential for bone resorption by osteoclasts. nih.govedelris.com One particular compound, 4-chlorobenzyl-4-hydroxy-2-phenyl-1-thia-2,7-diazaspiro[4.4]nonane 1,1-dioxide (compound E197), was found to prevent pathological bone loss in mice without adversely affecting bone formation. nih.govedelris.com This suggests that targeting osteoclast activity without impairing osteoblast function is a promising strategy for developing new anti-osteoporotic drugs. nih.gov Further structure-activity relationship studies have been conducted by introducing various substituents around the 2,7-diazaspiro[4.4]nonane nucleus to optimize efficacy. doi.org Another related scaffold, 1,3,8-triazaspiro[4.5]deca-1-en-8-yl, has also been explored for its potential in osteoporosis treatment. google.com
In Vitro and Preclinical Biological Activity Studies
Biological Efficacy in Preclinical Models and Cell-Based Assays
Derivatives of 1,7-diazaspiro[4.4]nonan-2-one have been investigated for their antimicrobial properties. For instance, compounds incorporating this spirocyclic framework are considered valuable candidates for therapeutic applications due to their potential antimicrobial activities. Specifically, certain derivatives have been synthesized and evaluated for their antimycobacterial effects. These compounds act as potent inhibitors of DprE1, an essential enzyme involved in the biosynthesis of the cell wall of Mycobacterium tuberculosis. The unique structural features of the diazaspiro nonane (B91170) core contribute to these biological interactions, making it a promising scaffold for the development of new antimicrobial agents. smolecule.com
The this compound scaffold has been utilized in the synthesis of compounds with potential antitumor and anticancer properties. Preliminary studies suggest that some derivatives may inhibit the proliferation of cancer cells. smolecule.com The mechanism of action for these compounds can involve the modulation of specific molecular targets, such as enzymes or receptors, leading to the inhibition of cell growth or the induction of apoptosis in cancer cells.
For example, research into related spiro compounds, such as 2-amino-1-(7-amino-2-azaspiro[4.4]nonan-2-yl)propan-1-one, indicates that they may exert their biological effects by inhibiting cell proliferation or inducing apoptosis. While detailed mechanistic studies on this compound itself are limited, the broader class of diazaspiro compounds has shown promise in this area.
A study on novel 1-thia-4-azaspiro[4.4/5]alkan-3-ones, which share a spirocyclic structure, demonstrated significant antiproliferative effects against various cancer cell lines. researchgate.net Two compounds from this study, 6b and 7b , were found to be potent inhibitors of both EGFR and BRAFV600E, with GI50 values of 35 nM and 32 nM, respectively, against four different cancer cell lines. researchgate.net These compounds were also shown to induce apoptosis, highlighting the potential of spiro-heterocyclic systems in cancer therapy. researchgate.net
Table 1: In Vitro Anticancer Activity of Selected Spiro Compounds
| Compound | Target | IC50 (nM) | GI50 (nM, 4 cancer cell lines) | Reference |
|---|---|---|---|---|
| 6b | EGFR | 84 | 35 | researchgate.net |
| BRAFV600E | 108 | researchgate.net | ||
| 7b | EGFR | 78 | 32 | researchgate.net |
Note: Compounds 6b and 7b are 1-thia-4-azaspiro[4.4/5]alkan-3-one derivatives, not direct derivatives of this compound, but illustrate the potential of related spiro structures.
Derivatives of this compound have shown potential in providing neuroprotection. Some of these compounds have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis. smolecule.com Oxidative stress is a key factor in the pathogenesis of neurodegenerative diseases, and compounds that can mitigate its effects are of great interest. nih.govresearchgate.net
Natural compounds with neuroprotective properties often work by reducing the generation of reactive oxygen species (ROS), decreasing lipid peroxidation, and inhibiting caspase activities, which are crucial in the apoptotic pathway. nih.govresearchgate.net They can also restore the activity of endogenous antioxidant enzymes. nih.govresearchgate.net While specific studies on this compound's neuroprotective mechanisms are not detailed in the provided results, the observed effects of its derivatives align with these general principles of neuroprotection. smolecule.com
A derivative of 1,3-diazaspiro[4.4]nonan-4-one, named Spiroleiferthione A, has been shown to modulate the proliferation of human renal mesangial cells. nih.gov This compound demonstrated a moderate inhibitory activity against high glucose-induced proliferation of these cells in a dose-dependent manner. nih.govresearchgate.net This finding suggests a potential therapeutic application in conditions like diabetic nephropathy, where mesangial cell proliferation is a key pathological feature. nih.govmdpi.com Further in vivo studies are needed to explore the full potential and mechanism of action of this compound in protecting against diabetic nephropathy. nih.govresearchgate.net
While direct studies on the anticonvulsant effects of this compound were not found, research on structurally related spiro compounds provides insights into their potential in this area. A study on novel 1,6-dithia-4,9-diazaspiro[4.4]nonane-3,8-dione derivatives revealed significant anticonvulsant activity in a strychnine-induced seizure model. researchgate.net
One of the synthesized compounds, a diazaspirononane derivative (17 ), showed a significant delay in the onset of convulsions and prolonged survival time in mice. researchgate.net Molecular modeling studies suggested that the anticonvulsant activity of these compounds could be mediated through the modulation of the benzodiazepine (B76468) allosteric site on GABA-A receptors, indicating a potential mechanism for their CNS depressant effects. researchgate.net
Anticonvulsant drugs often work through various mechanisms, including modulation of GABA-A receptors, sodium channels, or potassium channels. nih.govnih.gov The activity of these spiro compounds in animal models suggests that the diazaspiro[4.4]nonane scaffold could be a valuable starting point for the development of new anticonvulsant agents. researchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,7-Diazaspiro[4.4]nonan-2-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves cyclization of diamines with cyclic ketones under controlled conditions. Key factors include:
- Catalysts : Use of acidic/basic catalysts (e.g., sodium borohydride for reduction steps) to stabilize intermediates .
- Solvents : Polar aprotic solvents like dimethylformamide (DMF) enhance cyclization efficiency .
- Temperature/Pressure : Reactions often proceed at 60–100°C under nitrogen to prevent oxidation .
- Example protocol: Reacting 1,4-diaminobutane with cyclopentanone in DMF at 80°C yields ~65% product after purification via column chromatography .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR : H NMR shows distinct peaks for spirocyclic protons (δ 3.1–3.5 ppm) and carbonyl groups (δ 170–175 ppm in C NMR) .
- Mass Spectrometry (MS) : ESI-MS typically displays a molecular ion peak at m/z 154.17 [M+H] .
- X-ray Crystallography : Resolves spirocyclic conformation and bond angles, critical for confirming stereochemistry .
Q. What in vitro assays are used to assess the biological activity of this compound?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays (MIC values against S. aureus and E. coli) .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC .
- Neurological Effects : Patch-clamp electrophysiology to study ion channel modulation (e.g., GABA receptors) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the scalability of this compound synthesis?
- Methodological Answer :
- High-Throughput Screening : Test catalyst combinations (e.g., Pd/C vs. Raney Ni) to maximize yield .
- Flow Chemistry : Continuous flow reactors reduce side reactions and enhance reproducibility .
- Purification : Use of preparative HPLC with C18 columns achieves >95% purity for biological testing .
Q. How should researchers resolve contradictions in reported bioactivity data (e.g., varying IC values across studies)?
- Methodological Answer :
- Purity Validation : Confirm compound purity via HPLC and elemental analysis to rule out impurities .
- Standardized Assays : Replicate assays under controlled conditions (e.g., consistent cell passage numbers, serum-free media) .
- Structural Confirmation : Re-analyze stereochemistry via circular dichroism (CD) or X-ray diffraction .
Q. What strategies are effective for elucidating the mechanism of action of this compound in osteoclast inhibition?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock to predict binding to RANKL or TRAP pathways .
- Gene Knockdown : siRNA silencing of osteoclast markers (e.g., NFATc1) to confirm target involvement .
- In Vivo Models : Test compound efficacy in murine osteoporosis models with micro-CT bone density analysis .
Q. How does the spirocyclic architecture of this compound influence its reactivity compared to linear analogs?
- Methodological Answer :
- Steric Effects : Spiro junctions restrict conformational flexibility, reducing undesired side reactions (e.g., ring-opening) .
- Electronic Effects : Nitrogen positioning enhances hydrogen-bonding capacity, improving ligand-receptor binding .
- Comparative Studies : Synthesize analogs (e.g., 1,7-Diazaspiro[4.5]decan-2-one) and compare reactivity via Hammett plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
